molecular formula C8H4F4N2 B3020811 4,5,6,7-tetrafluoro-3-methyl-1H-indazole CAS No. 220057-70-5

4,5,6,7-tetrafluoro-3-methyl-1H-indazole

Cat. No. B3020811
M. Wt: 204.128
InChI Key: MEHLPQAUVAMMPE-UHFFFAOYSA-N
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Description

The compound 4,5,6,7-tetrafluoro-3-methyl-1H-indazole is a fluorinated indazole derivative. Indazoles are heterocyclic compounds that contain a nitrogen atom within a bicyclic framework, which includes a benzene ring fused to a pyrazole ring. The fluorination of indazoles can significantly alter their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of 4,5,6,7-tetrafluoro-3-methyl-1H-indazole has been approached through different methods. One study reports the unexpected formation of this compound from the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine, which instead of forming the anticipated azine, resulted in the formation of the indazole derivative through an intermediate hydrazone . Another study describes the synthesis of various 1-substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles, which suggests the versatility of the indazole scaffold for further functionalization .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrafluoro-3-methyl-1H-indazole has been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The compound crystallizes in a chiral space group, and it is one of the first examples of indazoles crystallizing in the form of helices with a three-fold screw axis . Theoretical studies, including ab initio quantum theory and density functional methods, have been used to study the geometry and electrostatic properties of the compound, providing insights into its preferred conformer and the influence of fluorination on its molecular properties .

Chemical Reactions Analysis

The reactivity of 4,5,6,7-tetrafluoro-3-methyl-1H-indazole has not been extensively detailed in the provided papers. However, the synthesis of related indazole compounds through reactions such as the phase transfer catalyzed synthesis from o-alkylbenzenediazonium tetrafluoroborates and the condensation reactions to form novel derivatives indicates that the indazole core can participate in various chemical transformations, which could be applicable to the tetrafluoro-3-methyl derivative as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrafluoro-3-methyl-1H-indazole are influenced by the presence of fluorine atoms. Fluorination can increase the compound's lipophilicity, stability, and potential for hydrogen bonding interactions. The compound's crystal structure and supramolecular interactions, such as hydrogen bonds and aromatic interactions, have been rationalized using GIAO calculations . Additionally, the coordination behavior of related 4,5,6,7-tetrahydro-1H-indazole with various metal ions has been studied, revealing different geometries depending on the metal and anion present, which may suggest similar coordination potential for the tetrafluoro derivative .

Scientific Research Applications

Synthesis and Properties

The compound “4,5,6,7-tetrafluoro-3-methyl-1H-indazole” has been synthesized and studied for its structure and electrostatic properties . The specific scientific field involved is Chemistry , particularly Organic Chemistry and Computational Chemistry .

Summary of the Application

The compound was synthesized as part of a study to understand its structure and electrostatic properties . This kind of research is fundamental in the development of new materials and drugs.

Methods of Application or Experimental Procedures

The compound was synthesized from 2,3,4,5,6-pentafluoroacetophenone and hydrazine . This reaction did not result in the formation of azine but instead resulted in the formation of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole .

Results or Outcomes

The resulting indazole was characterized by high-resolution mass spectroscopy and 1H-, 13C-, and 19F-NMR spectroscopy . The geometry and electrostatic properties of the parent indazole and its derivative were studied with ab initio quantum theory and density functional methods .

Organic Solar Cells

In the field of Material Science and Engineering , particularly in the development of Organic Solar Cells , this compound has been studied .

Summary of the Application

The compound has been used in the design of Acceptor–Donor-Acceptor (A-D-A) type of triangular shaped sub-phthalocyanines (SubPcs) donor molecules . This research is crucial in the development of high-performance organic solar cells .

Methods of Application or Experimental Procedures

The compound was used in the design of SubPcs-ETFOM (sub-phthalocyanines-ethylidene tetrafluoro-oxo malononitrile as M3), which exhibited the lowest band gap of energy 2.48 eV with a broad absorption band at 645.53 nm .

Results or Outcomes

The open circuit voltage (VOC) of M3 is 2.55 V in comparison with phenyl-C60-butyric acid methyl ester which is abbreviated as PCBM . This computational study explains that engineered molecules are suitable for further construction of high-performance organic solar cells .

Non-aqueous Electrolyte and Lithium Ion Secondary Battery

In the field of Electrochemistry , particularly in the development of Lithium Ion Secondary Batteries , a similar compound, N-Methyl Tetrafluorophthalimide, has been used as a nonaqueous electrolyte . Although this is not the exact compound you asked about, it’s worth noting that similar compounds can have applications in related fields.

Safety And Hazards

The safety information for 4,5,6,7-tetrafluoro-3-methyl-1H-indazole includes the following hazard statements: H315-H319 . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 . It’s recommended to refer to the MSDS for complete safety information .

properties

IUPAC Name

4,5,6,7-tetrafluoro-3-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c1-2-3-4(9)5(10)6(11)7(12)8(3)14-13-2/h1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHLPQAUVAMMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C(C2=NN1)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrafluoro-3-methyl-1H-indazole

Citations

For This Compound
3
Citations
RM Claramunt, C Lopez, C Perez-Medina… - Bioorganic & medicinal …, 2009 - Elsevier
In order to find new compounds with neuroprotective activity and NOS-I/NOS-II selectivity, we have designed, synthesized, and characterized 14 new NOS inhibitors with an indazole …
C Pérez Medina, C López, RM Claramunt, J Elguero - 2010 - Wiley Online Library
Twelve new 3‐hydroxyindazoles, each bearing three fluorine substituents and a CO 2 R group (R = H, CH 3 , C 2 H 5 ) distributed around its 4‐, 5‐, 6‐, and 7‐positions, have been …
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
The systematic IUPAC name benzo [c] pyrazole is not used in the Ring Index or in Chemical Abstracts and the heterocycle is normally referred to by its trivial name indazole or more …

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